![molecular formula C21H26O3 B12530615 2-[4-(Benzyloxy)phenyl]ethyl hexanoate CAS No. 794564-01-5](/img/structure/B12530615.png)
2-[4-(Benzyloxy)phenyl]ethyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]ethyl hexanoate is an organic compound with the molecular formula C20H26O3. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl hexanoate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl hexanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]ethyl hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenyl ethyl alcohol derivative, which can further interact with molecular targets.
Comparaison Avec Des Composés Similaires
2-[4-(Benzyloxy)phenyl]ethyl hexanoate can be compared with other similar compounds such as:
2-[4-(Benzyloxy)phenyl]ethanol: Lacks the hexanoate ester group, making it less hydrophobic and potentially less bioavailable.
Ethyl benzoate: Contains a benzoate ester group but lacks the benzyloxy and phenyl ethyl moieties, resulting in different chemical and biological properties.
Phenyl ethyl acetate: Similar ester structure but with an acetate group instead of hexanoate, affecting its reactivity and applications.
Propriétés
Numéro CAS |
794564-01-5 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-5-10-21(22)23-16-15-18-11-13-20(14-12-18)24-17-19-8-6-4-7-9-19/h4,6-9,11-14H,2-3,5,10,15-17H2,1H3 |
Clé InChI |
WQIUCGQRWFMMIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



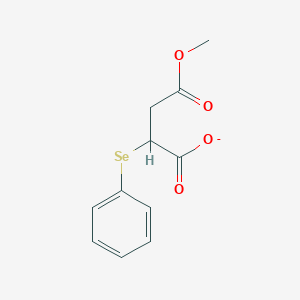
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
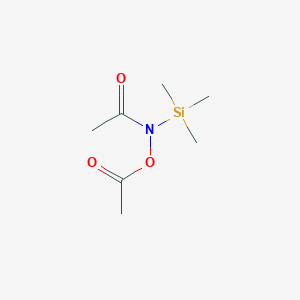

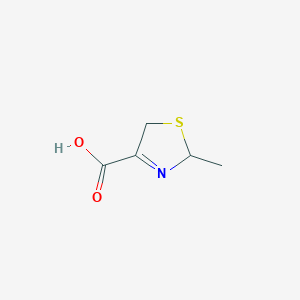
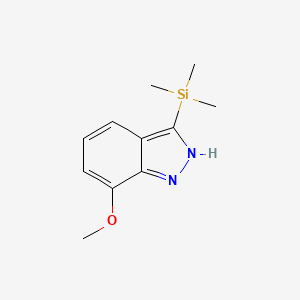
dimethylsilane](/img/structure/B12530591.png)
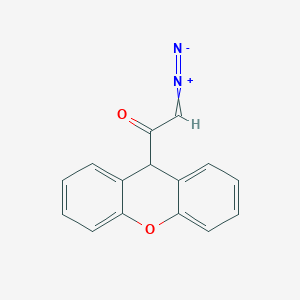
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
